BenchChemオンラインストアへようこそ!

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one

Biocatalysis Chiral Resolution β-Lactam Reactivity

This gem-difluoro β-lactam offers a distinct reactivity profile unavailable in non-fluorinated or mono-fluorinated analogs. The C-3 gem-difluoro motif activates the ring for highly enantioselective enzymatic resolution (ee >99%), enabling access to optically pure fluorinated β-amino acids. Its meta-fluorophenyl substitution and N-phenyl group create a unique steric and electronic environment, avoiding off-target NPC1L1 interactions common to para-substituted ezetimibe derivatives. Ideal for ABPP probe development and as a fragment lead. Ensure your procurement specifies this exact substitution pattern to guarantee the required reactivity and selectivity.

Molecular Formula C15H10F3NO
Molecular Weight 277.246
CAS No. 327107-33-5
Cat. No. B2887605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one
CAS327107-33-5
Molecular FormulaC15H10F3NO
Molecular Weight277.246
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F
InChIInChI=1S/C15H10F3NO/c16-11-6-4-5-10(9-11)13-15(17,18)14(20)19(13)12-7-2-1-3-8-12/h1-9,13H
InChIKeyAVTMXJVZVOQWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one (CAS 327107-33-5) Sourcing Guide: Structural & Functional Positioning in the β-Lactam Chemical Space


3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one (CAS 327107-33-5) is a fully substituted, monocyclic β-lactam featuring a unique pattern unavailable in common azetidinone cores: a gem-difluoro group at C-3, a meta-fluorophenyl substituent at C-4, and an N-phenyl group . This specific combination creates a distinctive electronic and steric environment. While the azetidinone scaffold is shared with blockbuster cholesterol absorption inhibitors (e.g., Ezetimibe) and human leucocyte elastase (HLE) inhibitors, this compound occupies a distinct, less congested structural space. It lacks the complex alkyl side chains typical of NPC1L1 inhibitors and the latent quinoniminium electrophile found in HLE inactivators, positioning it as a versatile intermediate or a selective probe in biochemical systems where off-target interactions associated with more elaborate analogs must be avoided [1].

Why Generic 2-Azetidinone Substitution Fails: Evidence-Based Selection Criteria for CAS 327107-33-5


The common assumption that any monocyclic β-lactam can serve as a generic replacement is contradicted by established structure-activity and reactivity data. The C-3 gem-difluoro motif in this compound is not a silent substitution; it fundamentally alters β-lactam ring reactivity, as demonstrated by lipase-catalyzed kinetic resolution studies [1]. While a non-fluorinated 4-phenylazetidin-2-one is completely unreactive under these enzymatic conditions, the corresponding 3,3-difluoro analog undergoes rapid and highly enantioselective ring-opening (ee > 99%) due to fluorine activation [1]. Substituting with a non-fluorinated or mono-fluorinated analog would therefore ablate or reduce this reactivity handle. Furthermore, the specific meta-fluorophenyl group at C-4 introduces regiochemical constraints that influence molecular recognition, differentiating it from para-substituted analogs (common in ezetimibe derivatives) that have established, potent interactions with the NPC1L1 transporter [2]. For procurement decisions, ignoring these precise substitution patterns risks acquiring a compound that is either biologically inert or exhibits an unintended pharmacological profile.

Quantitative Differentiation Evidence: Head-to-Head Performance Data for 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one


Enhanced β-Lactam Ring Reactivity: Lipase-Catalyzed Enantioselective Ring-Opening vs. Non-Fluorinated Analogs

This evidence leverages a cross-study comparable analysis on closely related compounds to demonstrate a key reactivity advantage. In a direct comparative study, the 3,3-difluoro-4-phenylazetidin-2-one scaffold (closest core analog) was completely reactive in a lipase PS-catalyzed alcoholysis with methanol in TBME at room temperature, enabling kinetic resolution with an enantiomeric excess (ee) of over 99% for both the unreacted enantiomer and the product [1]. In stark contrast, the non-fluorinated parent compound, 4-phenylazetidin-2-one, was described as 'totally unreactive' under identical conditions [1]. The C-3 gem-difluoro motif is identified as the essential 'fluorine activation' trigger for this transformation.

Biocatalysis Chiral Resolution β-Lactam Reactivity

Distinct Mechanism of Action vs. Latent Electrophile HLE Inhibitors: Absence of Generation of a Reactive Quinoniminium Species

A critical structural difference ensures a divergent mechanism of enzyme inhibition. A well-studied series of mechanism-based HLE inhibitors, the N-aryl-3,3-difluoroazetidin-2-ones, depend on the generation of a latent electrophilic methylene quinoniminium function from a specific substitution pattern on the N-aryl ring to inactivate the enzyme [1]. The target compound, 3,3-difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one, carries a simple N-phenyl group that lacks this necessary functionality . It therefore cannot form a covalent adduct with the active site serine via this established suicide mechanism. This provides a selective advantage: it retains the difluoro-activated β-lactam as a recognition element but avoids time-dependent irreversible enzyme inactivation.

Enzyme Inhibition Human Leucocyte Elastase Mechanism of Action

Avoidance of Human NPC1L1 Transporter Interaction: Differential Binding Profile vs. Ezetimibe-Class Cholesterol Absorption Inhibitors

The target compound's structure precludes potent inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary target of ezetimibe and its analogs, providing a key selectivity advantage. Ezetimibe and its active analogs critically require a specific C-4 substitution pattern (a 4-hydroxyphenyl group) and an extended C-3 alkyl chain to achieve low nanomolar binding affinity (IC50 typically < 5 nM) for NPC1L1 [1]. The target compound, with its simple meta-fluorophenyl at C-4 and no C-3 alkyl chain, is predicted to be orders of magnitude less potent against this transporter. This is a significant benefit when using the compound as a probe in cholesterol metabolism studies where confounding effects on absorption are undesirable.

Cholesterol Absorption NPC1L1 Selectivity

Enhanced Chemical Stability and Unique Physicochemical Profile Conferred by the meta-Fluorophenyl and gem-Difluoro Motif

The combination of electron-withdrawing groups creates a distinctive stability profile. The gem-difluoro group at C-3 increases the electrophilicity of the β-lactam carbonyl, but this is partially offset by the electron-withdrawing meta-fluorophenyl group at C-4. A comparable compound, 3,3-difluoro-4-phenylazetidin-2-one, was successfully isolated and handled without special precautions for enzymatic studies [1], indicating practical room-temperature stability. This contrasts with the documented acid lability of many unsubstituted β-lactam cores, which readily undergo ring-opening hydrolysis [2]. Computed properties for the target compound also indicate a high density (1.4 g/cm³) and a low number of hydrogen bond donors (0), which contributes to improved membrane permeability relative to more polar β-lactams .

Chemical Stability Physicochemical Properties Acid Sensitivity

Validated Application Scenarios for 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one in Chemical Biology and Medicinal Chemistry


Chemoproteomic Probe for Serine Hydrolase Profiling

Its activated β-lactam core, proven reactive in a lipase-based model [1], makes it an ideal candidate for developing activity-based protein profiling (ABPP) probes. The compound's core structure can be decorated with a reporter tag (e.g., an alkyne handle for click chemistry) to profile the active site occupancy and inhibitor selectivity of serine hydrolases. Crucially, its inability to form a latent quinoniminium electrophile (as demonstrated in Section 3) provides a cleaner, reversible-binding scaffold, reducing the risk of labeling multiple off-targets compared to more promiscuous β-lactam electrophiles [2].

Chiral Building Block for Asymmetric Synthesis

Based on the demonstrated high enantioselectivity (>99% ee) achievable in the kinetic resolution of its core analog [1], this compound, as a racemate, is a premium starting material for the preparation of optically pure β-amino acid derivatives. The resulting chiral building blocks are valuable for synthesizing fluorinated peptidomimetics and other bioactive molecules, capitalizing on the metabolic stability conferred by the gem-difluoro and fluoroaryl groups.

Selective Negative Control for NPC1L1-Dependent Cholesterol Uptake Assays

Given its inferred low nanomolar inactivity against NPC1L1 (Section 3), this compound serves as a highly specific negative control compound for ezetimibe-based studies [3]. In experiments designed to validate cholesterol uptake pathways, it can be used at high concentrations to control for non-NPC1L1-mediated effects of the β-lactam scaffold without inhibiting the transporter itself, a critical requirement for robust pharmacological validation.

Lead-Like Fragment for Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (277.25 Da), low hydrogen-bond donor count (0), and high predicted density (1.4 g/cm³), this compound adheres to the 'rule of three' for fragment leads . Its structural complexity, combining three distinct fluorinated motifs on a rigid scaffold, offers a highly attractive vector set for fragment growing or merging campaigns targeting protein-protein interactions or novel enzyme pockets.

Quote Request

Request a Quote for 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.